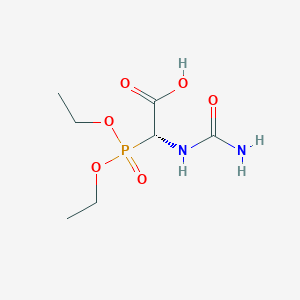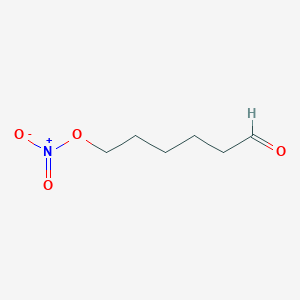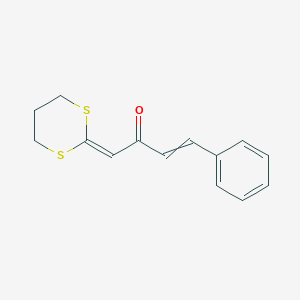
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphonoacetate with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of various phosphorus-containing materials and intermediates for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid involves its interaction with specific molecular targets, primarily through the formation of stable phosphorus-carbon bonds. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Diethylphosphonoacetic acid: Similar in structure but lacks the carbamoylamino group.
Diethyl carboxymethylphosphonate: Another related compound with similar applications in organic synthesis.
Uniqueness
(2R)-(Carbamoylamino)(diethoxyphosphoryl)acetic acid is unique due to the presence of both carbamoylamino and diethoxyphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
184176-06-5 |
|---|---|
Fórmula molecular |
C7H15N2O6P |
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
(2R)-2-(carbamoylamino)-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C7H15N2O6P/c1-3-14-16(13,15-4-2)5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m1/s1 |
Clave InChI |
ITVGMVWHMYWTIQ-RXMQYKEDSA-N |
SMILES isomérico |
CCOP(=O)([C@H](C(=O)O)NC(=O)N)OCC |
SMILES canónico |
CCOP(=O)(C(C(=O)O)NC(=O)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
